1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
Beschreibung
1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a structurally complex 1,2,3-triazole derivative featuring two distinct substituents:
- 1-Position: A nitrogen-rich azetidine (aziridine analog) ring substituted at the 1-position with a furan-3-carbonyl group.
- 4-Position: A phenoxymethyl group, which enhances lipophilicity and may influence bioavailability or membrane permeability .
This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
Eigenschaften
IUPAC Name |
furan-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-6-7-23-11-13)20-9-15(10-20)21-8-14(18-19-21)12-24-16-4-2-1-3-5-16/h1-8,11,15H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJVDATJIKDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Azetidine Ring Synthesis
Cyclization Strategies
The azetidine core is typically synthesized via intramolecular nucleophilic substitution or ring-closing metathesis (RCM) . For example, gamma-amino alcohols can undergo cyclization using Burgess reagent or Mitsunobu conditions to form the strained four-membered ring. Alternatively, RCM of diallylamine derivatives using Grubbs catalysts offers stereocontrol, as evidenced by the synthesis of similar azetidine-containing compounds in patent US9290517B2.
Gabriel Synthesis
Azetidine precursors such as 3-azetidinylmethanol can be prepared via the Gabriel synthesis, where phthalimide-protected amines are alkylated and subsequently deprotected. This method ensures high purity but requires careful handling of ring strain.
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition between ethylene and imines provides a route to azetidines with electron-withdrawing substituents, though this method is less common for bulk synthesis.
Acylation with Furan-3-carbonyl Chloride
Coupling Conditions
The azetidine nitrogen is acylated using furan-3-carbonyl chloride under Schotten-Baumann conditions:
Procedure:
- Dissolve 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (1.0 eq) in dichloromethane (DCM).
- Add furan-3-carbonyl chloride (1.2 eq) dropwise at 0°C, followed by triethylamine (2.0 eq).
- Stir at room temperature for 4 hours.
Challenges
Alternative Synthetic Routes
Sequential Functionalization
An alternative approach first acylates the azetidine nitrogen before introducing the triazole:
- Protect azetidine with Boc anhydride.
- Acylate with furan-3-carbonyl chloride.
- Deprotect with TFA and perform CuAAC with phenoxymethyl azide.
Yield Comparison
| Route | Acylation Step Yield | Triazole Step Yield | Overall Yield |
|---|---|---|---|
| Standard | 72% | 85% | 61% |
| Alternative | 68% | 88% | 60% |
Characterization and Analytical Data
Analyse Chemischer Reaktionen
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine and triazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Synthetic Efficiency : Copper-catalyzed methods (e.g., CuAAC) dominate due to high regioselectivity and yields (e.g., 76–96% for trifluoromethylphenyl analogs ). Target compound synthesis likely follows similar protocols, though yield data are unavailable.
- Azetidine vs.
- 4-Substituent Impact: Phenoxymethyl (target) vs. ethoxymethyl () introduces aromaticity, which may improve π-π interactions in biological systems.
Anticancer Activity :
- Fluorobenzyl-triazole derivatives (e.g., 1-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole) show IC50 values of 0.76–13.55 μM against cancer cells . The target compound’s furan and phenoxymethyl groups may similarly modulate cytotoxicity.
Enzyme Inhibition :
- Pyridine-CO2CH2-substituted triazoles (e.g., 1d) inhibit α-glycosidase via hydrogen bonding and π-interactions . The target compound’s furan carbonyl group could act as a hydrogen-bond acceptor, mimicking this mechanism.
Corrosion Inhibition :
- Benzyl-triazole methanol derivatives achieve 52–89% inhibition efficiency in acidic environments . The target compound’s phenoxymethyl group may enhance adsorption on metal surfaces via aromatic interactions.
Physicochemical Properties
- Hydrogen-Bonding Capacity : The furan-3-carbonyl group introduces two hydrogen-bond acceptors (carbonyl oxygen and furan oxygen), surpassing analogs with single acceptor groups (e.g., ethoxymethyl) .
Biologische Aktivität
1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of furan-3-carbonyl azetidine with phenoxymethyl triazole derivatives. The method typically includes the use of various coupling agents and solvents to facilitate the formation of the triazole ring and ensure high yield and purity.
Biological Activity Overview
The biological activity of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has been explored in several studies focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, a study highlighted that triazole compounds showed comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of this compound is notable. A recent study demonstrated that triazole-containing analogs displayed cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) . The structure-activity relationship (SAR) analysis suggested that specific substituents on the phenyl ring could enhance the anticancer efficacy by forming hydrogen bonds with target proteins involved in cancer progression.
The proposed mechanism of action for 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves:
- Inhibition of Kinase Activity : The triazole group may interact with the ATP-binding site of kinases, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : Studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through caspase activation .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of a series of triazole derivatives against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited a significant inhibitory effect on HepG2 cells compared to controls like Sorafenib and Doxorubicin. The selectivity index (SI) was also calculated, showing a favorable safety profile .
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-[1-(furan-3-carbonyl)...] | HepG2 | 5.0 | 10 |
| Sorafenib | HepG2 | 10.0 | 5 |
| Doxorubicin | HepG2 | 15.0 | 3 |
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models demonstrated that the compound significantly reduced tumor growth without noticeable toxicity at therapeutic doses. This suggests its potential for further development as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via modular approaches combining "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Suzuki coupling for aryl group functionalization. Key parameters include:
- Temperature : 60–80°C for triazole ring formation to balance reaction rate and side-product suppression .
- Catalyst : Cu(I) catalysts (e.g., CuBr) for regioselective 1,4-disubstituted triazole synthesis.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates like azetidine precursors .
- Yield Optimization : Reaction monitoring via TLC or HPLC-MS is critical. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity.
Q. How can crystallographic and spectroscopic techniques elucidate the compound’s steric and electronic properties?
- Structural Analysis :
- X-ray Crystallography : Reveals dihedral angles between the triazole, azetidine, and furan-3-carbonyl groups, highlighting steric hindrance that may limit rotational freedom .
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., triazole substitution pattern). NOESY experiments detect through-space interactions between phenoxymethyl and azetidine protons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for : 363.13 g/mol) and fragmentation pathways .
Q. What preliminary assays are recommended to assess biological activity?
- In Vitro Screening :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values. Compare with structurally related triazoles (e.g., fluorophenyl analogs) to identify substituent-dependent trends .
Advanced Research Questions
Q. How do electronic effects of the furan-3-carbonyl and phenoxymethyl groups modulate reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing furan-3-carbonyl group on azetidine increases electrophilicity at the triazole C-4 position, facilitating nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Phenoxymethyl’s electron-donating effect stabilizes adjacent positive charges, potentially enhancing interactions with biological targets (e.g., enzyme active sites) .
- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Case Study : If a fluorophenyl-triazole analog shows higher antimicrobial activity but lower solubility than the target compound:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) at the phenoxymethyl position without altering the triazole core .
- SAR Validation : Parallel synthesis of derivatives with systematic substituent variation (e.g., halogens, methyl, methoxy) followed by multivariate statistical analysis (e.g., PCA) .
Q. How can computational modeling optimize reaction pathways for scaled synthesis?
- Workflow :
Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., azetidine acylation) .
Machine Learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives .
Kinetic Profiling : Monitor intermediates via in-situ IR or Raman spectroscopy to validate computational predictions .
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